N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1,3-benzothiazole-6-carboxamide
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Overview
Description
This compound is a complex organic molecule that contains a tetrahydroquinazolin ring and a benzothiazole ring. These types of structures are often found in pharmaceuticals and other biologically active compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, compounds containing a dimethylamino group are often more basic than their counterparts without this group .Scientific Research Applications
Synthesis and Biological Screening
Compounds related to "N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1,3-benzothiazole-6-carboxamide" have been extensively synthesized for various biological activities. For instance, derivatives have been evaluated for their anti-inflammatory properties, demonstrating significant activity compared to standard drugs (Prajapat & Talesara, 2016). Additionally, studies on benzothiazole derivatives as corrosion inhibitors highlight their potential in protecting materials, offering insights into the chemical's utility beyond biological applications (Hu et al., 2016).
Antitumor and Antimicrobial Applications
Quinazoline derivatives have shown promising results in antitumor and antimicrobial studies. For example, certain compounds have exhibited cytotoxic activities, indicating their potential as antitumor agents (Norman et al., 1996). Moreover, synthesis efforts have led to novel derivatives with significant antibacterial activity against various strains, suggesting their potential in antimicrobial therapy (Selvakumar & Elango, 2017).
Anticonvulsant Activity
Research into this compound derivatives has also uncovered compounds with notable anticonvulsant activity. These findings underscore the potential for developing new treatments for neurological disorders, expanding the chemical's applicability in medical science (Noureldin et al., 2017).
Fluorescent Markers and Proton Sponge Analogues
The compound and its derivatives have been explored for their spectral properties, serving as efficient fluorescent markers for biomedical applications. This utility is crucial for developing diagnostic tools and enhancing visualization techniques in biological research (Galunov et al., 2003). Moreover, their examination as proton sponge analogues highlights their importance in chemical research, providing insights into their interaction with protons and potential uses in chemical synthesis (Pozharskii et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5OS/c1-23(2)18-19-9-12-7-13(4-6-14(12)22-18)21-17(24)11-3-5-15-16(8-11)25-10-20-15/h3,5,8-10,13H,4,6-7H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNIHQCVAPRHPGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C2CC(CCC2=N1)NC(=O)C3=CC4=C(C=C3)N=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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